molecular formula C7H13N3OSi B12904889 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- CAS No. 56653-26-0

4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-

Cat. No.: B12904889
CAS No.: 56653-26-0
M. Wt: 183.28 g/mol
InChI Key: IYNXGFXDGYCEIX-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Research

The pyrimidine ring system is a fundamental heterocyclic scaffold that is integral to numerous areas of advanced chemical research, most notably in medicinal chemistry and materials science. gsconlinepress.comresearchgate.net As a core component of nucleobases like cytosine and thymine, pyrimidines are essential to the structure of DNA and RNA. researchgate.net This inherent biological relevance has driven extensive research into pyrimidine derivatives, which exhibit a wide spectrum of pharmacological activities.

Recent research continues to highlight the versatility of the pyrimidine core in developing novel therapeutic agents. gsconlinepress.com Pyrimidine derivatives are known to possess a diverse range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsr.commdpi.com For instance, the pyrimidine framework is a key feature in drugs targeting epidermal growth factor receptor (EGFR) mutations in cancer therapy. nih.gov The ability to readily modify the pyrimidine skeleton at its various positions allows chemists to fine-tune the molecule's properties, making it a privileged scaffold in drug discovery and development. mdpi.com The exploration of pyrimidine derivatives remains a vibrant field, with ongoing efforts to synthesize new compounds with enhanced biological activity. gsconlinepress.comresearchgate.net

Fundamental Role of Trimethylsilyl (B98337) Groups in Contemporary Organic Synthesis and Protection Chemistry

The trimethylsilyl (TMS) group, consisting of three methyl groups bonded to a silicon atom (–Si(CH3)3), is a cornerstone of modern organic synthesis. wikipedia.org Its primary role is that of a protecting group, particularly for hydroxyl, amino, and carboxyl functional groups. wikipedia.orghighfine.com The introduction of a TMS group, a process known as trimethylsilylation, temporarily masks a reactive site on a molecule, allowing other chemical transformations to be carried out selectively. wikipedia.orggelest.com

The TMS group offers several advantages as a protecting group. It is chemically inert under many reaction conditions and its large molecular volume can provide steric hindrance, preventing unwanted reactions. wikipedia.org Silylation also tends to reduce the intermolecular forces, such as hydrogen bonding, making the resulting compounds more volatile and thus more amenable to analysis by techniques like gas chromatography and mass spectrometry. wikipedia.org

A variety of reagents can be used to introduce the TMS group, including trimethylsilyl chloride (TMSCl), hexamethyldisilazane (B44280) (HMDS), and bis(trimethylsilyl)acetamide (BSA). gelest.com The choice of reagent depends on the substrate and the desired reaction conditions. The TMS group can be readily removed (deprotection) under mild acidic conditions or by using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orghighfine.com This ease of introduction and removal makes the TMS group a highly versatile and widely used tool in the synthesis of complex organic molecules. nih.govresearchgate.net

Unique Structural and Electronic Characteristics of Silylated Pyrimidinamine Frameworks

The silylation of pyrimidinamine frameworks, as seen in 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-, induces significant changes in the molecule's structural and electronic properties. The introduction of TMS groups on both the exocyclic amino group (N-silylation) and the oxygen atom of the tautomeric amide form (O-silylation) alters the molecule's geometry and reactivity.

Structurally, silylation can lead to interesting intramolecular interactions. Studies on related silylated aminopyrimidines have shown the potential for van der Waals contacts between the silicon atom and a nitrogen atom of the pyrimidine ring, resulting in a coordination sphere around the silicon that can be described as a capped tetrahedron. mdpi.com The Si-N bond lengths in such compounds are typically in the range of 1.749(1) Å. mdpi.com

Electronically, the presence of the electron-donating trimethylsilyl groups influences the electron density distribution within the pyrimidine ring. Theoretical studies on diazine systems, including pyrimidine, have shown that the positions of the nitrogen atoms significantly affect the electronic properties such as the HOMO-LUMO energy gap, ionization potential, and dipole moment. researchgate.netiiste.org The introduction of substituents like the trimethylsilyloxy group further modulates these properties. The silicon atom's ability to participate in d-p π-bonding and its effect on orbital hybridizations can alter the electronic band structure and optical properties of the aromatic system. nih.gov This modification of electronic characteristics is crucial for tailoring the reactivity and potential applications of these silylated compounds in various fields, including materials science where the electronic properties of silicon-based materials are of great interest. mdpi.com

Compound Data

Table 1: Chemical Identity of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-

Property Value Source(s)
IUPAC Name N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]-4-pyrimidinamine nist.gov
Other Names O2,N4-Bis(trimethylsilyl)cytosine; Bis(trimethylsilyl)cytosine nist.gov
CAS Number 18037-10-0 epa.govnist.govepa.gov
Molecular Formula C₁₀H₂₁N₃OSi₂ epa.govnist.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56653-26-0

Molecular Formula

C7H13N3OSi

Molecular Weight

183.28 g/mol

IUPAC Name

2-trimethylsilyloxypyrimidin-4-amine

InChI

InChI=1S/C7H13N3OSi/c1-12(2,3)11-7-9-5-4-6(8)10-7/h4-5H,1-3H3,(H2,8,9,10)

InChI Key

IYNXGFXDGYCEIX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=NC=CC(=N1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Pyrimidinamine, 2 Trimethylsilyl Oxy

Direct Silylation Approaches to N,O-Bis(trimethylsilyl)cytosine Systems

Direct silylation of cytosine is a common and efficient method to produce 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-, often referred to as N,O-Bis(trimethylsilyl)cytosine. This approach involves the direct reaction of cytosine with a silylating agent.

Optimization of Reaction Conditions and Reagents for Selective Silylation

The selective silylation of cytosine to yield the desired N,O-bis(trimethylsilyl) derivative is highly dependent on the choice of silylating agent, solvent, temperature, and catalyst. Various silylating agents have been employed, with hexamethyldisilazane (B44280) (HMDS) and bis(trimethylsilyl)acetamide (BSA) being among the most common. researchgate.netabx.de The reaction typically involves heating cytosine with an excess of the silylating agent, often in the presence of a catalyst such as trimethylsilyl (B98337) chloride (TMSCl) or a salt like ammonium (B1175870) sulfate.

The optimization of these conditions is crucial for achieving high yields and selectivity. For instance, the reactivity of the silylating agent plays a significant role. Highly reactive agents like trimethyliodosilane (TMIS) can lead to faster reactions but may require more controlled conditions to avoid side products. researchgate.net The choice of solvent can also influence the reaction outcome, with aprotic solvents like acetonitrile (B52724) or pyridine (B92270) often being used.

Silylating AgentCatalyst/Co-reagentSolventTemperatureTypical YieldReference
Hexamethyldisilazane (HMDS)Trimethylsilyl chloride (TMSCl)AcetonitrileRefluxHigh researchgate.net
Bis(trimethylsilyl)acetamide (BSA)NonePyridineRoom Temp to RefluxHigh researchgate.netabx.de
Trimethylsilyl Triflate (TMSOTf)TriethylamineDichloromethane0 °C to Room TempGood
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Trimethyliodosilane (TMIS)Pyridine60-100 °CHigh researchgate.net

Note: The yields are generally reported as high but can vary based on the specific substrate and reaction scale.

Exploration of Sustainable and Green Chemistry Principles in Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine (B1678525) derivatives to reduce environmental impact and improve efficiency. sphinxsai.com One of the most promising green techniques is the use of microwave irradiation. researchgate.netsphinxsai.comsigmaaldrich.cnresearchgate.netjocpr.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. sphinxsai.com

For the silylation of nucleosides, microwave irradiation has been shown to be a powerful tool, enabling rapid and efficient reactions. sigmaaldrich.cnresearchgate.net This method often allows for solvent-free conditions or the use of greener solvents, further enhancing its environmental credentials. The combination of microwave heating with efficient catalysts can provide a synergistic effect, leading to highly optimized and sustainable synthetic protocols. researchgate.net

Comparison of Conventional vs. Microwave-Assisted Silylation:

MethodReaction TimeYieldEnvironmental ImpactReference
Conventional HeatingHours to DaysGood to HighHigher (longer energy use, solvent evaporation) sphinxsai.com
Microwave IrradiationMinutesHigh to ExcellentLower (reduced energy consumption, potential for solvent-free conditions) researchgate.netsphinxsai.comsigmaaldrich.cn

Precursor-Based Synthesis of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-

An alternative to direct silylation is the synthesis of the target compound from a pre-functionalized pyrimidine precursor. This approach allows for greater control over the final structure and can be advantageous when specific substitution patterns are required.

Strategic Functionalization of Unsubstituted Pyrimidine Nucleobases

The synthesis of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- can begin with an unsubstituted pyrimidine ring. A key intermediate in this pathway is 4-aminopyrimidin-2-ol (cytosine). The synthesis of cytosine itself can be achieved through various routes, often starting from simpler acyclic precursors. For example, the reaction of cyanoacetylene (B89716) with urea (B33335) is a known prebiotic synthesis of cytosine. While not a typical laboratory method, it illustrates the fundamental bond formations required.

In a more strategic laboratory setting, one could envision the construction of the pyrimidine ring through the condensation of a three-carbon unit with a urea or guanidine (B92328) derivative. For instance, malonic acid derivatives can be condensed with urea to form barbituric acid, which can then be converted to cytosine through a series of functional group interconversions. Another approach involves the Dimroth rearrangement, which can be used to synthesize substituted pyrimidines.

Development of Multistep Synthetic Pathways and Intermediate Characterization

A plausible multistep synthesis of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- starting from a simple pyrimidine could involve the following conceptual steps:

Introduction of a leaving group: Chlorination or bromination of the pyrimidine ring at the 2- and 4-positions to create reactive sites.

Introduction of the amino group: Nucleophilic substitution of one of the leaving groups with ammonia (B1221849) or a protected amine to install the 4-amino group.

Introduction of the hydroxyl group: Hydrolysis of the remaining leaving group to introduce the 2-hydroxyl group, forming 4-aminopyrimidin-2-ol (cytosine).

Silylation: The final step would be the silylation of cytosine as described in the direct silylation section.

The characterization of intermediates is crucial for confirming the success of each step. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to verify the structure and purity of each intermediate. For example, the formation of 4-amino-2-chloropyrimidine (B189420) would be confirmed by the presence of the amino group signal in the NMR and IR spectra, as well as the correct mass-to-charge ratio in the mass spectrum.

Chemo- and Regioselective Synthesis of Silylated Pyrimidine Derivatives

Achieving chemo- and regioselectivity is paramount in the synthesis of silylated pyrimidine derivatives like 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-. Cytosine has multiple reactive sites for silylation: the exocyclic amino group (N4), the endocyclic nitrogen (N1), and the hydroxyl group of its tautomeric form (O2).

The desired product is the N,O-bis(trimethylsilyl) derivative. The regioselectivity of the silylation is influenced by several factors, including the tautomeric equilibrium of cytosine and the reaction conditions. In the solid state and in solution, cytosine exists as a mixture of tautomers. The silylation of the hydroxyl group of the 2-oxopyrimidine tautomer is generally favored, leading to the O-silylated product. The exocyclic amino group is also readily silylated.

To control regioselectivity, protecting group strategies can be employed. For instance, the amino group can be temporarily protected with an acyl group to direct silylation to the oxygen and the endocyclic nitrogen. However, for the synthesis of the target compound, the simultaneous silylation of both the oxygen and the exocyclic nitrogen is desired. This is often achieved by using a sufficient excess of a strong silylating agent and forcing conditions (e.g., high temperature) to ensure complete silylation. The relative reactivity of the different sites (O vs. N) can be modulated by the choice of silylating agent and the presence of catalysts. For example, harder silylating agents may favor O-silylation, while softer agents might show less selectivity.

Elucidation of Reactivity and Reaction Mechanisms of 4 Pyrimidinamine, 2 Trimethylsilyl Oxy

Investigation of Hydrolysis and Desilylation Pathways

The cleavage of the trimethylsilyl (B98337) group from the pyrimidine (B1678525) core is a fundamental reaction of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-. This process, known as desilylation, can proceed via hydrolysis and is influenced by various factors, including kinetics, thermodynamics, catalysts, and the solvent system employed.

Kinetic and Thermodynamic Analysis of Silyl (B83357) Group Cleavage

The rate of hydrolysis of silyl ethers is significantly influenced by the steric bulk around the silicon atom and the electronic environment. While specific kinetic and thermodynamic data for the hydrolysis of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- are not extensively documented in publicly available literature, general principles of silyl ether cleavage provide valuable insights. The cleavage of the Si-O bond is a critical step, and its energetics have been studied computationally. For a model Si-O-Si bridge, the bond dissociation energy has been calculated to be approximately 624 kJ/mol. researchgate.net The activation energy for water-assisted Si-O bond cleavage is significantly lower, around 163 kJ/mol, highlighting the role of water in facilitating this process. researchgate.net

The rate of desilylation is also dependent on the pH of the medium. Generally, silyl ethers are more labile under acidic or basic conditions compared to neutral pH. youtube.com The presence of neighboring functional groups can also affect the rate of Si-O bond cleavage through intramolecular catalysis. nih.gov For instance, tethered amino groups can accelerate the hydrolysis of alkoxydisiloxanes. nih.gov

Table 1: Factors Influencing Silyl Group Cleavage

FactorInfluence on Cleavage RateRationale
Steric Hindrance Decreases rateBulky groups around the silicon atom hinder the approach of the nucleophile (e.g., water).
pH Increased rate at acidic or basic pHAcid catalysis involves protonation of the oxygen atom, making the silicon more electrophilic. Base catalysis involves nucleophilic attack by hydroxide (B78521) ions.
Neighboring Groups Can increase rate (e.g., amino groups)Intramolecular hydrogen bonding or catalysis can stabilize the transition state. nih.gov
Solvent Polar protic solvents can increase rateSolvents capable of hydrogen bonding can stabilize charged intermediates and facilitate proton transfer.

Influence of Catalysts and Solvent Systems on Desilylation Mechanisms

A variety of catalysts can be employed to promote the desilylation of silyl ethers, with their efficiency often depending on the nature of the silyl group and the substrate. Lewis acids are commonly used to activate the silyl ether for nucleophilic attack. For instance, in the context of nucleoside synthesis, Lewis acids like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) are used to catalyze the condensation of silylated nucleobases with protected sugars, a process that inherently involves silyl group manipulation. researchgate.net The choice of Lewis acid can be critical, and even size-exclusion designs have been explored to enhance chemoselectivity in reactions involving Lewis acids. nih.gov

Fluoride (B91410) ions are particularly effective for cleaving silicon-oxygen bonds due to the high strength of the resulting silicon-fluorine bond. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are standard for this purpose. youtube.com

The solvent system plays a crucial role in the mechanism of desilylation. Polar aprotic solvents are often used for silylation reactions, while polar protic solvents like alcohols are typically used for desilylation. The ability of the solvent to stabilize charged intermediates and transition states is a key factor. For example, the selective desilylation of multisilylated nucleosides has been achieved by carefully controlling the solvent composition and acid concentration. researchgate.net

Nucleophilic and Electrophilic Reactivity at Pyrimidine Ring and Silyl Centers

The 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- molecule possesses multiple reactive sites, allowing it to act as both a nucleophile and an electrophile. The pyrimidine ring, the exocyclic amino group, and the silyl ether moiety all contribute to its diverse reactivity profile.

Reactions with Varied Carbon Electrophiles and Nucleophiles

The silylated pyrimidine can react with various carbon electrophiles, such as alkyl halides. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group are potential sites for alkylation. The outcome of such reactions is influenced by the reaction conditions and the nature of the electrophile. researchgate.netyoutube.comyoutube.comyoutube.com In general, primary alkyl halides are more reactive in SN2 reactions with nucleophiles like aminopyrimidines. youtube.com The silyloxy group at the C2 position can direct the regioselectivity of these reactions.

As a nucleophile, the silylated pyrimidine can participate in reactions such as glycosylation, where it attacks an electrophilic sugar derivative. The silylation of the nucleobase enhances its solubility and nucleophilicity, facilitating the formation of the N-glycosidic bond. researchgate.net

Conversely, the pyrimidine ring itself can be susceptible to nucleophilic attack, especially if activated by electron-withdrawing groups. Nucleophilic substitution of leaving groups on the pyrimidine ring is a common strategy for the synthesis of substituted pyrimidine derivatives. researchgate.net

Detailed Studies of Amine and Oxy-Silyl Functional Group Reactivity

The exocyclic amino group at the C4 position and the 2-oxy-silyl group exhibit distinct reactivities. The amino group is a primary nucleophilic center and its conformation can influence its reactivity. nih.gov It can react with various electrophiles.

The 2-oxy-silyl group primarily serves as a protecting group for the corresponding 2-hydroxypyrimidine (B189755) (cytosine tautomer). Its cleavage, as discussed in section 3.1, is a key reaction. However, the silyl group can also influence the reactivity of the pyrimidine ring electronically and sterically. The presence of the exocyclic 5-methyl group in pyrimidines has been shown to influence DNAse I cleavage, indicating that even small modifications to the pyrimidine ring can have significant effects on its interactions. nih.gov Silyl group migrations, where the silyl group moves from one oxygen atom to another, have also been observed in related systems, suggesting the dynamic nature of the silylated state. tuni.firesearchgate.net

Mechanistic Insights into Complex Chemical Transformations Involving the Compound

Beyond simple substitution and cleavage reactions, 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- can participate in more complex chemical transformations, such as rearrangements.

One of the most relevant rearrangements for this class of compounds is the Dimroth rearrangement. wikipedia.org This rearrangement involves the isomerization of certain heterocyclic compounds where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.orgnih.govnih.gov The Dimroth rearrangement can be catalyzed by acid or base and is influenced by factors such as the substituents on the pyrimidine ring and the reaction conditions. nih.gov For instance, the ribosylation of certain silylated 4-aminopyrimidines can lead to products that undergo a Dimroth rearrangement in the presence of aqueous ammonia (B1221849), particularly when electron-withdrawing groups are present on the pyrimidine ring. nih.gov The proposed mechanism involves a ring-opening/ring-closing sequence. nih.govnih.gov

Another complex transformation involving this compound is its use in the synthesis of nucleosides. The Vorbrüggen glycosylation, a key method for forming the N-glycosidic bond, utilizes silylated nucleobases. The mechanism involves the reaction of the silylated base with a protected sugar derivative in the presence of a Lewis acid. The reaction proceeds through the formation of a key cyclic cation from the sugar, which is then attacked by the nucleophilic nitrogen of the pyrimidine base. researchgate.net The regioselectivity of this reaction (i.e., which nitrogen atom of the pyrimidine ring attacks the sugar) is a critical aspect and can be influenced by the reaction conditions.

The study of such complex transformations provides a deeper understanding of the reactivity of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- and enables its effective utilization in the synthesis of a wide range of biologically important molecules.

Reaction Mechanism Elucidation through Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the path of atoms through a chemical reaction, providing invaluable insights into reaction mechanisms. acs.orgsilantes.com While specific isotopic labeling studies on 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- are not extensively documented in publicly available literature, the principles can be applied to understand its reactivity, particularly in reactions like the Vorbrüggen nucleoside synthesis.

In a typical reaction where the silylated pyrimidine acts as a nucleophile, such as in the formation of a carbon-nitrogen bond with a ribose derivative, isotopic labels can be strategically placed on the pyrimidine ring, the trimethylsilyl group, or the reacting electrophile. For instance, labeling the exocyclic nitrogen atom (N4) with ¹⁵N would allow for the definitive tracking of this atom during the reaction.

Hypothetical Isotopic Labeling Experiment:

To illustrate, consider the reaction of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- with an electrophile (R-X). By synthesizing the pyrimidine with a ¹⁵N label at the N4 position, one could follow the fate of this nitrogen atom.

Objective: To confirm that the N4-amino group remains intact and is the site of reaction in certain transformations, or to trace its involvement in any potential rearrangement or side reactions.

Methodology: The ¹⁵N-labeled 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- would be reacted with the electrophile. The resulting product would be analyzed using mass spectrometry and NMR spectroscopy to determine the location of the ¹⁵N label.

Expected Outcome: If the reaction proceeds via a direct nucleophilic attack from the N4-amino group, the ¹⁵N label will be found in the corresponding position in the product. Any scrambling or loss of the label would suggest a more complex mechanism, possibly involving intermediates where the N4-amino group is transformed.

The use of stable isotopes such as ¹³C and ¹⁵N in the pyrimidine ring can also help in understanding the electronic rearrangements that occur during the reaction. The changes in chemical shifts and coupling constants in the NMR spectra of the isotopically labeled reactants and products can provide detailed information about bond formation and cleavage. nih.gov

Isotope Position of Label Information Gained Analytical Technique
¹⁵NN4-amino groupTracing the nucleophilic nitrogenMass Spectrometry, NMR
¹³CC4 of pyrimidine ringInvestigating changes at the reaction centerNMR Spectroscopy
²⁹SiTrimethylsilyl groupUnderstanding the role and fate of the silyl groupNMR Spectroscopy

Transition State Analysis in Fundamental Chemical Transformations

Transition state theory is a cornerstone of understanding chemical reactivity, providing a framework for calculating reaction rates and elucidating reaction pathways. Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for modeling transition states of complex organic reactions. researchgate.netnih.gov

For 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-, a key transformation is its reaction as a nucleophile. The analysis of the transition state for such a reaction involves identifying the geometry and energy of the highest point on the reaction coordinate.

Computational Modeling of a Nucleophilic Substitution Reaction:

A fundamental reaction of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- is its S_NAr (nucleophilic aromatic substitution) or glycosylation reactions. Computational studies on similar silylated nucleobases can provide a model for understanding the transition state of these processes. nih.gov

The transition state for the reaction of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- with an electrophile would likely involve the formation of a partial bond between the nucleophilic nitrogen (N4) and the electrophilic center, and the simultaneous partial breaking of the bond to the leaving group on the electrophile.

Key Features of the Transition State:

Geometry: The geometry of the transition state would show elongated bonds for the bond being formed and the bond being broken. The atoms involved in the reaction would adopt a specific spatial arrangement that is intermediate between the reactants and the products.

Energy: The energy of the transition state (activation energy) is a critical parameter that determines the reaction rate. A lower activation energy corresponds to a faster reaction. Computational methods can calculate this energy barrier. nih.gov

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. ucsb.edu

Computational studies on the deamination of cytosine, a related pyrimidine, have demonstrated the power of these methods in mapping out reaction pathways, including the structures and energies of intermediates and transition states. researchgate.net Similar computational approaches can be applied to investigate the reactivity of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- in various chemical transformations.

Transformation Type Anticipated Transition State Features Computational Methodologies
Nucleophilic SubstitutionElongated forming and breaking bonds at the reaction center.Density Functional Theory (DFT), Ab initio methods (e.g., MP2, CCSD(T)) researchgate.netnih.gov
Silylation/DesilylationFormation of a hypervalent silicon intermediate or transition state.DFT with appropriate basis sets to handle silicon. rsc.org
Proton TransferA bridging hydrogen atom between the donor and acceptor atoms.DFT, Car-Parrinello Molecular Dynamics (CPMD)

By combining the insights from isotopic labeling studies and transition state analysis, a comprehensive picture of the reactivity and reaction mechanisms of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- can be developed, paving the way for its more effective utilization in organic synthesis.

Derivatives of 4 Pyrimidinamine, 2 Trimethylsilyl Oxy and Their Synthetic Utility

Synthesis of Fluorinated and Diverse Substituted 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- Analogs

The introduction of fluorine atoms into pyrimidine (B1678525) rings can significantly impact the biological activity of the resulting compounds. While direct fluorination of 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- is not extensively documented, the synthesis of fluorinated pyrimidines often involves the fluorination of a pyrimidine precursor followed by other modifications. For instance, the direct synthesis of 5-fluorocytosine (B48100) has been achieved by reacting the cytosine ring system with trifluoromethyl hypofluorite. rsc.org Other approaches for creating substituted pyrimidines include the combination of Suzuki cross-coupling and nucleophilic aromatic substitution of hydrogen (SN(H)) reactions to produce C(4) and/or C(5) substituted pyrimidines. researchgate.net

The silylated nature of 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- makes it a suitable substrate for various substitution reactions. The trimethylsilyl (B98337) groups can be readily cleaved under mild conditions, unmasking the reactive amino and hydroxyl groups of the original cytosine molecule. This allows for subsequent reactions to introduce a wide array of substituents at different positions of the pyrimidine ring.

Exploitation as a Key Synthon for Constructing Diverse Heterocyclic Frameworks

The development of fused heterocyclic systems containing a pyrimidine core is a significant area of medicinal chemistry. These fused rings often exhibit a range of biological activities.

Applications in the Synthesis of Pyranopyrimidine Scaffolds

Pyranopyrimidine scaffolds are present in a variety of biologically active molecules. The synthesis of these fused systems can be achieved through multicomponent reactions. For example, a metal-free, one-pot tandem reaction involving barbituric acid or its derivatives, malononitrile, and various aldehydes can yield pyrano[2,3-d]pyrimidine scaffolds. researchgate.net Another approach involves the use of a deep eutectic solvent as a catalyst for the condensation reaction of barbituric acid, 4-hydroxycoumarin, and aromatic aldehydes to produce pyranopyrimidines. nih.govnih.gov

Role in the Design and Construction of Fused Pyrimidine Ring Systems

The pyrimidine core is a versatile building block for the synthesis of various fused heterocyclic systems. For instance, novel fused pyrimidine derivatives have been designed and synthesized as GPR119 agonists. researchgate.net Furthermore, a range of pyrimidine and fused pyrimidine derivatives with antimicrobial and anticancer activities have been reported, synthesized from a substituted pyrimidine core. scilit.com The synthesis of these complex molecules often involves the strategic use of functionalized pyrimidine precursors.

Preparation of Radiolabeled Derivatives for Advanced Research Applications

The development of radiolabeled compounds for Positron Emission Tomography (PET) is a crucial area of research for non-invasive diagnostic imaging in oncology and other fields. Pyrimidine derivatives are attractive candidates for developing PET tracers.

Synthesis of [18F]-Labeled Analogs for Positron Emission Tomography (PET) Precursor Development

The synthesis of [18F]-labeled pyrimidine derivatives is a key strategy for developing novel PET imaging agents. For example, a series of novel [18F]-labeled pyrimidine derivatives have been synthesized and evaluated as potential inhibitors of focal adhesion kinase (FAK) for cancer detection. nih.gov One such compound, [18F]-8a, demonstrated favorable biodistribution in tumor-bearing mice, suggesting its potential as a PET probe for tumor imaging. nih.gov

The synthesis of [18F]-labeled compounds often involves a nucleophilic substitution reaction where the [18F]fluoride ion replaces a leaving group on a precursor molecule. For instance, the synthesis of [18F]-fluorocholine has been automated using a modified GE TracerLab module, involving the reaction of [18F]fluoride with a precursor mediated by Kryptofix 2.2.2. vcu.edu

Specifically, [18F]-5-fluorocytosine has been prepared by the reaction of [18F]-acetylhypofluorite with cytosine in acetic acid, with a radiochemical yield of 20%. nih.gov Tissue distribution studies of this radiolabeled compound in rats indicated its stability in vivo, with limited tissue uptake and rapid excretion through urine. nih.gov The development of such radiolabeled cytosine analogs holds promise for applications in PET imaging. researchgate.net

Advanced Applications in Organic Synthesis, Catalysis, and Emerging Fields

Utilization as a Protecting Group Strategy in Complex Multistep Organic Synthesis

The primary and most well-established application of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- lies in its role as a protected form of cytosine, facilitating the synthesis of nucleoside analogues. The introduction of the trimethylsilyl (B98337) (TMS) groups onto the exocyclic amine and the hydroxyl group of cytosine serves to increase its solubility in organic solvents and to direct the regioselectivity of glycosylation reactions. This strategy is a cornerstone of the silyl-Hilbert-Johnson reaction for the synthesis of pyrimidine (B1678525) nucleosides.

The silylation of cytosine to form O,N-bis(trimethylsilyl)cytosine is a critical step that enhances the nucleophilicity of the pyrimidine ring, enabling its reaction with activated sugar derivatives. This protection is temporary and the TMS groups can be readily removed under mild hydrolytic conditions, regenerating the native nucleobase structure within the final nucleoside analogue. This transient protection is crucial for the synthesis of a wide array of modified nucleosides with therapeutic potential.

Table 1: Key Features of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- as a Protecting Group

Feature Description Relevance in Synthesis
Increased Solubility The non-polar trimethylsilyl groups significantly enhance the solubility of cytosine in aprotic organic solvents. Allows for homogeneous reaction conditions in a wider range of solvents, improving reaction efficiency and scalability.
Enhanced Nucleophilicity Silylation of the oxygen atom increases the electron density of the pyrimidine ring, making it a more potent nucleophile. Facilitates the crucial N-glycosylation reaction with electrophilic sugar donors.
Regioselective Control The silylated intermediate directs the glycosylation to the desired N1 position of the pyrimidine ring. Ensures the formation of the biologically relevant N-glycosidic bond, avoiding the formation of undesired O-glycosylated or N3-glycosylated byproducts.

| Mild Deprotection | The trimethylsilyl groups are easily cleaved by treatment with water, alcohols, or mild acid. | Allows for the unmasking of the cytosine moiety without compromising other sensitive functional groups in the molecule. |

Role in Stereoselective Transformations and Asymmetric Synthesis

The influence of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- and related silylated pyrimidines extends into the realm of stereoselective synthesis, where the control of chirality is paramount.

While 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- itself is not typically a catalyst, the pyrimidine scaffold is a key component in the design of chiral ligands and organocatalysts for asymmetric transformations. acs.orgnih.gov The nitrogen atoms within the pyrimidine ring can act as coordination sites for metal catalysts or as Brønsted/Lewis basic sites in organocatalytic systems. nih.govnih.gov

Recent research has demonstrated the rhodium-catalyzed asymmetric allylation of pyrimidines to furnish chiral acyclic nucleoside analogues with high enantioselectivity. acs.org In such reactions, a chiral diphosphine ligand coordinates to the rhodium center, which then facilitates the enantioselective addition of an allyl group to the pyrimidine substrate. While the substrate in these examples is not the silylated cytosine itself, it highlights the potential for developing asymmetric methods for the functionalization of the pyrimidine core, where a protected form like 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- could be a suitable starting material for subsequent transformations.

Furthermore, the development of chiral secondary amines as organocatalysts has opened new avenues for asymmetric cascade reactions. nih.govchemistryviews.orgrsc.org The pyrimidine motif can be incorporated into these chiral scaffolds to modulate their catalytic activity and selectivity. nih.gov

Currently, there is a lack of direct evidence in the scientific literature for the application of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- in stereocontrolled aldol (B89426) addition reactions. However, the synthesis of chiral acyclic nucleoside analogues has been achieved using DHAP-dependent aldolases, which catalyze the aldol addition of dihydroxyacetone phosphate (B84403) (DHAP) to aldehyde derivatives of pyrimidines, including those derived from cytosine. This enzymatic approach allows for the generation of two new stereocenters with high control.

Spectroscopic and Advanced Analytical Characterization of 4 Pyrimidinamine, 2 Trimethylsilyl Oxy and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ²⁹Si), a complete structural assignment can be achieved.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For N,O-bis(trimethylsilyl)cytosine, the expected signals include two distinct singlets for the trimethylsilyl (B98337) groups. The protons of the -O-Si(CH₃)₃ group are typically observed at approximately 0.3 ppm, while the protons of the -N-Si(CH₃)₃ group appear slightly downfield, around 0.4-0.5 ppm. The pyrimidine (B1678525) ring protons, H-5 and H-6, present as doublets due to mutual coupling. The H-5 proton is expected to resonate around 5.8-6.0 ppm, and the H-6 proton is typically found further downfield, around 7.5-7.7 ppm. The proton on the silylated amino group (N-H) would appear as a broad singlet, though its observation can be dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The methyl carbons of the two TMS groups are expected to produce signals at the upfield end of the spectrum, typically between 0-2 ppm. The carbon atoms of the pyrimidine ring resonate at much lower fields. Based on data for cytosine and related derivatives, the C-5 signal is anticipated around 96 ppm. nih.gov The C-2, C-4, and C-6 carbons, being bonded to heteroatoms (oxygen and nitrogen), would appear further downfield, in the range of 140-166 ppm. nih.govhmdb.cachemicalbook.com Specifically, C-2 (bonded to the silyloxy group) and C-4 (bonded to the silylamino group) are expected around 162 ppm and 156 ppm, respectively, while C-6 would be near 145 ppm. nih.gov

²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR spectroscopy offers direct insight into the chemical environment of the silicon atoms. huji.ac.il The compound has two distinct silicon atoms: one in a silicon-oxygen bond (-O-Si) and one in a silicon-nitrogen bond (-N-Si). These different environments lead to separate signals in the ²⁹Si NMR spectrum. The chemical shifts for organosilicon compounds are spread over a wide range. pascal-man.com For trimethylsilyl ethers (R-O-SiMe₃), the ²⁹Si chemical shift is typically observed in the range of +15 to +30 ppm. For trimethylsilyl amines (R-NH-SiMe₃), the signal generally appears further upfield, between 0 and +15 ppm. This distinction allows for clear confirmation of both silylation sites. Theoretical calculations and empirical data for similar structures are crucial for precise assignment. rsc.orgunige.chresearchgate.net

Table 1: Predicted NMR Chemical Shifts (δ) for 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-

Nucleus Atom Position Predicted Chemical Shift (ppm) Multiplicity
¹H -O-Si(CH ₃)₃ ~ 0.3 Singlet
¹H -N-Si(CH ₃)₃ ~ 0.4 - 0.5 Singlet
¹H H-5 ~ 5.8 - 6.0 Doublet
¹H H-6 ~ 7.5 - 7.7 Doublet
¹³C -Si(C H₃)₃ ~ 0 - 2 Quartet
¹³C C-5 ~ 96 Doublet
¹³C C-6 ~ 145 Doublet
¹³C C-4 ~ 156 Singlet
¹³C C-2 ~ 162 Singlet
²⁹Si Si -O ~ +15 to +30 Singlet

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation.

The electron ionization (EI) mass spectrum of N,O-bis(trimethylsilyl)cytosine is characterized by several key fragments. The molecular ion (M⁺˙) peak is observed at a mass-to-charge ratio (m/z) of 255, corresponding to the molecular weight of the compound (C₁₀H₂₁N₃OSi₂). nist.gov A highly prominent feature in the mass spectra of trimethylsilylated compounds is the peak corresponding to the loss of a methyl radical (•CH₃), resulting in the [M-15]⁺ ion at m/z 240. nih.govresearchgate.net This fragment is often the base peak in the spectrum due to the stability of the resulting silicon-centered cation.

Other significant fragments include the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73, and fragments arising from the cleavage of the pyrimidine ring. chemguide.co.uklibretexts.org The fragmentation of the cytosine ring itself can lead to the elimination of neutral molecules like HNCO, a characteristic pathway for cytosine and its derivatives. rsc.org

Table 2: Characteristic Mass Fragments of 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-

m/z Proposed Fragment Ion
255 [C₁₀H₂₁N₃OSi₂]⁺˙ (Molecular Ion, M⁺˙)
240 [M - CH₃]⁺
170 [M - Si(CH₃)₃ - O]⁺ or similar ring fragments
156 Fragment from ring cleavage

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and thermally stable compounds. nih.gov The derivatization of cytosine to 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- is specifically performed to enable its analysis by GC-MS. usra.edu This process, known as silylation, replaces the active hydrogen atoms on the hydroxyl and amino groups with TMS groups, which significantly reduces the polarity and increases the volatility of the analyte.

In a GC-MS analysis, a sample containing the silylated cytosine is injected into the gas chromatograph, where it is vaporized and separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum for identification. GC-MS is routinely used to assess the purity of the synthesized compound and to quantify it in complex matrices, such as in studies of DNA methylation or the analysis of organic matter in meteorites. usra.eduresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard MS provides nominal mass information, High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. rsc.org For 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-, the calculated monoisotopic mass is 255.122315 g/mol . epa.gov An HRMS measurement confirming this exact mass would unambiguously verify the elemental formula C₁₀H₂₁N₃OSi₂, distinguishing it from any other potential compounds with the same nominal mass but a different atomic composition.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.

IR Spectroscopy: The IR spectrum of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- would be significantly different from that of its precursor, cytosine. The broad O-H and N-H stretching bands present in cytosine (above 3000 cm⁻¹) would be absent, indicating successful silylation. Key features in the silylated compound's spectrum would include:

C-H stretching: Vibrations from the methyl groups on the silicon atoms and the C-H bonds of the pyrimidine ring, typically in the 2850-3000 cm⁻¹ region.

Ring vibrations: C=C and C=N stretching vibrations of the pyrimidine ring, expected in the 1500-1650 cm⁻¹ region.

Si-O-C stretching: A strong, characteristic absorption band for the silyl (B83357) ether group, typically found around 1050-1100 cm⁻¹.

Si-C vibrations: Symmetric and asymmetric deformations of the Si-(CH₃)₃ group, including a prominent Si-C rocking vibration near 840 cm⁻¹ and Si-C stretching around 690-760 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum, providing further structural detail. The Si-O and Si-N stretching vibrations would also be observable.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-

Wavenumber (cm⁻¹) Assignment Technique
2850-3000 C-H stretch (Alkyl, Aromatic) IR, Raman
1500-1650 C=C, C=N stretch (Ring) IR, Raman
~1250 CH₃ symmetric deformation (Si-CH₃) IR
1050-1100 Si-O-C asymmetric stretch IR
~950 Si-N stretch IR

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An X-ray diffraction analysis of a single crystal of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- would provide definitive data on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a published crystal structure for this specific compound was not identified in the surveyed literature, analysis of related silylated nucleobases would suggest key structural features. Such an analysis would confirm the sites of silylation and reveal the conformation of the TMS groups relative to the pyrimidine ring. Furthermore, it would elucidate the hydrogen bonding and van der Waals interactions that govern the crystal packing, which can influence the material's physical properties.

Advanced Chromatographic Methods for Separation, Purification, and Quantification

Beyond GC-MS, other advanced chromatographic techniques are vital for the analysis of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, purification, and quantification of compounds in liquid mixtures. rsc.org For the analysis of silylated cytosine, reversed-phase HPLC (RP-HPLC) would be a suitable method. In this mode, a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention of the compound would be governed by its hydrophobicity; the introduction of two TMS groups makes the molecule significantly less polar than the parent cytosine, leading to longer retention times in an RP-HPLC system.

HPLC coupled with UV detection is effective for quantification, as the pyrimidine ring is a strong chromophore. For higher sensitivity and specificity, HPLC can be coupled to a mass spectrometer (LC-MS), which combines the separation power of HPLC with the identification capabilities of MS. These methods are crucial for purifying the compound from reaction mixtures and for accurately determining its concentration in various samples. oup.com

Table 4: List of Compound Names Mentioned

Compound Name
4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-
4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-
N,O-bis(trimethylsilyl)cytosine
Bis(trimethylsilyl)cytosine
Cytosine

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) Studies on Ground State Properties and Energetics

No published DFT studies on 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- were found. Such studies would typically provide information on optimized molecular geometry (bond lengths and angles), Mulliken atomic charges, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic properties.

Ab Initio Methods for High-Level Electronic Structure and Spectroscopic Parameter Calculations

There is no available data from ab initio calculations for this compound. High-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer more accurate electronic energies and could be used to predict spectroscopic parameters such as vibrational frequencies and NMR chemical shifts with high precision.

Computational Modeling of Reaction Pathways and Transition States

Free Energy Surface Mapping of Key Chemical Transformations

Information regarding the computational modeling of reaction pathways involving 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- is not present in the scientific literature. Such studies would be valuable for understanding its synthesis, degradation, or metabolic pathways by identifying transition states and calculating activation energies.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

No molecular dynamics simulation studies have been published for this compound. These simulations would be instrumental in exploring its conformational landscape, flexibility, and dynamic behavior in different solvent environments over time.

Intermolecular Interactions and Solvation Effects

There is a lack of published research on the intermolecular interactions and solvation effects of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-. Computational studies in this area would typically involve modeling the compound in explicit or implicit solvent models to understand its solubility, hydration/solvation structure, and non-covalent interactions with other molecules.

Analysis of Weak Noncovalent Interactions in Pyrimidine (B1678525) Derivatives

Weak noncovalent interactions are pivotal in determining the three-dimensional structure, stability, and intermolecular recognition properties of pyrimidine derivatives. These interactions, though individually weak, collectively exert a significant influence on the behavior of molecules in various environments. Computational chemistry offers powerful tools to dissect and quantify these subtle forces.

Key noncovalent interactions observed in pyrimidine derivatives include hydrogen bonds, π-π stacking, and van der Waals forces. youtube.com For instance, the amino group in 4-pyrimidinamine derivatives can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring can act as acceptors. nih.govresearchgate.net The aromatic pyrimidine ring itself is capable of engaging in π-π stacking interactions, which are crucial for the stability of crystal structures and the binding of these molecules to biological targets. researchgate.netnih.gov

Density Functional Theory (DFT) calculations are frequently employed to study these interactions. rsc.org Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction (NCI) index help in visualizing and characterizing the nature and strength of these interactions. rsc.org For example, a study on N-(pyrimidyl)gabapentin and N-(pyrimidyl)baclofen utilized these methods to analyze the supramolecular assemblies, revealing recurrent hydrogen bonding motifs and unconventional π-stacking interactions. rsc.org

The following table summarizes the types of noncovalent interactions commonly investigated in pyrimidine derivatives and the computational methods used for their analysis.

Interaction TypeDescriptionCommon Computational Methods
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. youtube.comDFT, QTAIM, NCI Index rsc.org
π-π Stacking Attractive, noncovalent interactions between aromatic rings. researchgate.netDFT, Molecular Dynamics (MD) Simulations researchgate.net
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules. youtube.comMolecular Mechanics (MM), MD Simulations nih.gov
Halogen Bonding A noncovalent interaction between a halogen atom and a Lewis base.DFT, MEP Surfaces rsc.org

Explicit and Implicit Solvation Models in Reaction Mechanism Predictions

The solvent environment can dramatically alter the course and energetics of chemical reactions. Computational models that account for solvation effects are therefore essential for accurately predicting reaction mechanisms. Two primary approaches are used: explicit and implicit solvation models.

Explicit solvation models treat individual solvent molecules as distinct entities, typically using molecular mechanics (MM) force fields. This approach, often employed in Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, allows for the detailed study of specific solvent-solute interactions, such as hydrogen bonding. nih.gov While computationally intensive, explicit models are crucial when the direct participation of solvent molecules is expected in the reaction mechanism. nih.gov

Implicit solvation models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. youtube.com Models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are computationally less demanding and are widely used to calculate solvation free energies. nih.govresearchgate.net These models are effective at capturing the bulk electrostatic effects of the solvent on the solute. youtube.com

The choice between explicit and implicit models depends on the specific reaction being studied. For some reactions, a hybrid "cluster-continuum" approach, which includes a few explicit solvent molecules in a continuum model, can provide a good balance of accuracy and computational cost. acs.org Studies comparing these models have shown that while implicit models can be surprisingly accurate for predicting some reaction barriers, explicit solvent models may be necessary for others, especially when specific hydrogen bonding or other direct interactions play a key role. researchgate.netnih.gov For instance, in nucleophilic addition reactions, including a few explicit water molecules within a PCM environment has been shown to be crucial for obtaining accurate results. nih.gov

The table below outlines the key features of explicit and implicit solvation models.

Model TypeDescriptionAdvantagesDisadvantages
Explicit Solvation Solvent molecules are treated individually. nih.govCaptures specific solute-solvent interactions; provides detailed structural information. nih.govComputationally expensive; requires extensive sampling. nih.gov
Implicit Solvation Solvent is modeled as a continuous dielectric medium. youtube.comComputationally efficient; good for bulk solvent effects. researchgate.netDoes not account for specific interactions like hydrogen bonds. researchgate.net

Molecular Docking and Ligand-Target Interaction Studies in Model Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. remedypublications.com For pyrimidine derivatives, this technique is extensively used to understand their interactions with biological targets such as proteins and nucleic acids, thereby guiding the design of new therapeutic agents. nih.govremedypublications.com

In a typical molecular docking study, a library of pyrimidine derivatives is docked into the active site of a target protein. The binding affinity is then estimated using a scoring function, which provides a "dock score" indicating the strength of the interaction. remedypublications.com A more negative score generally implies a more favorable binding interaction. remedypublications.com These studies can reveal key binding modes and the specific amino acid residues involved in the interaction.

For example, docking studies of pyrimidine derivatives with targets like the main protease of SARS-CoV-2 have identified crucial hydrogen bonding and π-π interactions that contribute to high binding affinities. mdpi.com Similarly, studies on pyrimidine derivatives as potential inhibitors of Focal Adhesion Kinase (FAK) have used molecular docking to design new compounds with improved inhibitory activity. rsc.org The stability of the predicted binding poses is often further validated using molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the ligand-protein complex over time. researchgate.netrsc.org

The following table presents a summary of findings from molecular docking studies of various pyrimidine derivatives with different biological targets.

Pyrimidine Derivative ClassBiological TargetKey Interactions ObservedReference
Diaryl PyrimidineshACE2-S Protein ComplexHydrogen bonding, π-π interactions nih.gov
Thiophene-containing PyrimidinesMain Protease (Mpro) of SARS-CoV-2Hydrogen bonds with THR26, GLU166, CYS145, SER144 mdpi.com
2,4,6-Trisubstituted PyrimidinesCyclin-Dependent Kinase 9 (CDK9)Hydrogen bonds, electrostatic interactions, hydrophobic interactions, π-system interactions researchgate.net
General Pyrimidine DerivativesFocal Adhesion Kinase (FAK)(Details specific to designed compounds) rsc.org
2-Aminopyrimidine DerivativesHuman Acetylcholinesterase (hAChE)π-π interactions, hydrogen bonds nih.gov
Naphthalene-containing PyrimidinesTopoisomerase IIαπ-π stacking with DNA bases, van der Waals interactions with amino acid residues nih.gov

Future Research Directions and Emerging Paradigms in Silylated Pyrimidine Chemistry

Development of Novel and Highly Efficient Sustainable Synthetic Routes

The development of sustainable synthetic methods is a paramount goal in modern chemistry. researchgate.neteurekaselect.com For silylated pyrimidines, future research will likely focus on moving away from stoichiometric silylating agents and harsh reaction conditions towards catalytic and more environmentally benign processes.

A significant area of development is the use of earth-abundant metal catalysts and organocatalysts for C-H silylation of the pyrimidine (B1678525) core. acs.org Recent studies have shown the potential of zinc-based catalysts for the silylation of N-heteroarenes. acs.org The application of such catalysts to pyrimidine systems could provide a more sustainable alternative to traditional methods.

Furthermore, multicomponent reactions (MCRs) are emerging as a powerful strategy for the efficient and atom-economical synthesis of highly substituted pyrimidines. nih.govorganic-chemistry.orgbohrium.com An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. nih.govorganic-chemistry.orgbohrium.com Integrating silylation into such MCRs, or developing new MCRs that directly incorporate silylated building blocks, represents a promising avenue for future research.

Catalyst SystemSubstratesKey Advantages
PN5P-Ir-pincer complexesAmidines, AlcoholsHigh regioselectivity, broad substrate scope, sustainable. nih.govorganic-chemistry.org
Zinc triflate (Zn(OTf)₂)Pyridine (B92270), Picolines, QuinolineUses a commercially available and less toxic metal catalyst. acs.org
Bone char-Bronsted solid acidAldehydes, Malononitrile, AmidinesReusable, eco-friendly, efficient for pyrimidine-5-carbonitrile synthesis. nih.gov

Exploration of Untapped Reactivity Profiles and Catalytic Potential

While silylated pyrimidines are primarily used as protected intermediates, their full reactivity profile remains largely untapped. The silicon-oxygen and silicon-nitrogen bonds in compounds like 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- can be strategically cleaved under mild conditions, but their potential to participate in novel catalytic cycles is an area ripe for exploration.

Future research may focus on leveraging the silyl (B83357) group as a transient directing group to achieve regioselective functionalization of the pyrimidine ring at positions that are otherwise difficult to access. Moreover, the development of pyrimidine-based ligands for catalysis is an active area of research. nih.gov Silylated pyrimidines could serve as precursors to novel ligand scaffolds with unique electronic and steric properties, potentially leading to catalysts with enhanced activity and selectivity in a variety of organic transformations.

Research AreaPotential ApplicationScientific Rationale
Silyl groups as directing groupsRegioselective C-H functionalizationThe silyl group can influence the electronic and steric environment of the pyrimidine ring, directing incoming reagents to specific positions.
Precursors to novel ligandsAsymmetric catalysis, cross-coupling reactionsThe versatility of silylated pyrimidines allows for the synthesis of a diverse range of ligand structures with tunable properties. nih.gov
Catalytic cleavage of Si-O/Si-N bondsDevelopment of novel catalytic cyclesThe controlled cleavage and formation of these bonds could be harnessed in new catalytic transformations.

Computational Design and Prediction of Next-Generation Silylated Pyrimidines

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. nih.govnih.gov For silylated pyrimidines, quantum chemical calculations can be employed to predict their reactivity, spectroscopic properties, and thermodynamic stability. This predictive power can guide the rational design of new synthetic targets with desired electronic and steric properties.

Density-functional theory (DFT) calculations can be used to model reaction mechanisms, elucidate the role of catalysts, and predict the regioselectivity of reactions involving silylated pyrimidines. nih.gov This can significantly reduce the amount of empirical screening required in the laboratory. Furthermore, computational methods can be used to design next-generation silylated pyrimidines with tailored properties for specific applications, such as enhanced solubility, improved thermal stability, or specific binding affinities for biological targets. nih.gov

Computational MethodApplication in Silylated Pyrimidine ChemistryExpected Outcome
Density-Functional Theory (DFT)Prediction of reactivity, reaction mechanisms, and spectroscopic properties. nih.govRational design of experiments, understanding of catalyst behavior.
Quantitative Structure-Activity Relationship (QSAR)Estimation of physicochemical properties like pKa. nih.govPrediction of the behavior of novel compounds in different environments.
Molecular Dynamics (MD) SimulationsModeling the behavior of silylated pyrimidines in solution or in complex with other molecules. nih.govInsights into intermolecular interactions and conformational preferences.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and the potential for seamless scale-up. vapourtec.comresearchgate.netsci-hub.semdpi.com The integration of silylated pyrimidine synthesis into continuous flow systems is a key area for future development. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. researchgate.netsci-hub.se

Automated synthesis platforms, which combine robotics with flow chemistry, can be used to rapidly synthesize and screen libraries of silylated pyrimidine derivatives. This high-throughput approach can accelerate the discovery of new compounds with interesting properties and facilitate the optimization of reaction conditions. The synthesis of pyrimidine derivatives has been shown to be amenable to flow conditions, with significant reductions in reaction times compared to batch processes. vapourtec.commdpi.com

TechnologyAdvantages for Silylated Pyrimidine SynthesisResearch Focus
Flow ChemistryEnhanced safety, precise control over reaction parameters, scalability, reduced reaction times. vapourtec.comresearchgate.netsci-hub.semdpi.comDevelopment of robust flow protocols for silylation and subsequent functionalization of pyrimidines. researchgate.net
Automated SynthesisHigh-throughput synthesis and screening of compound libraries.Rapid discovery of new silylated pyrimidines with desired properties and optimization of synthetic routes.

Expanding the Scope in Advanced Materials Science and Self-Assembly Processes

The unique structural and electronic properties of pyrimidines make them attractive building blocks for advanced materials. mdpi.comresearchgate.netnih.gov Silylated pyrimidines can serve as key precursors in the synthesis of functional materials with applications in electronics, optics, and nanotechnology. The silyl group can facilitate processing and improve the solubility of the resulting materials.

The ability of pyrimidine derivatives to participate in hydrogen bonding and other non-covalent interactions makes them ideal candidates for the construction of self-assembling systems. nih.gov Future research will likely explore the use of silylated pyrimidines to create well-defined supramolecular architectures, such as liquid crystals, gels, and porous organic frameworks. These materials could find applications in areas such as sensing, separation, and drug delivery.

Application AreaRole of Silylated PyrimidinesPotential Impact
Organic ElectronicsPrecursors to organic semiconductors and light-emitting materials.Development of next-generation displays, lighting, and solar cells.
Supramolecular ChemistryBuilding blocks for self-assembling systems. nih.govCreation of novel materials with tunable properties for sensing, catalysis, and drug delivery.
Porous MaterialsMonomers for the synthesis of porous organic frameworks (POFs) and covalent organic frameworks (COFs).Development of materials for gas storage, separation, and catalysis.

Q & A

Q. What are the optimal synthetic conditions for preparing 4-Pyrimidinamine derivatives to minimize by-products?

Methodological Answer:

  • Stepwise Control : Employ dropwise addition of reagents (e.g., thionyl chloride) under ice-cooling to control exothermic reactions, as demonstrated in pyrimidine chlorination protocols .
  • Solvent Selection : Use dichloromethane (CH₂Cl₂) for its inertness and ease of removal under reduced pressure .
  • Recrystallization : Purify crude products using a petroleum ether/ethyl acetate mixture to isolate high-purity crystals .
  • Reagent Ratios : Maintain a slight excess (1.1 eq) of electrophilic reagents to drive reactions to completion, as seen in analogous pyrimidine syntheses .

Q. Table 1: Example Reaction Conditions from Literature

ReagentRoleConditionsOutcomeReference
Thionyl chlorideChlorinating agent298 K, 3 h in CH₂Cl₂High yield, minimal by-products
Sodium borohydrideReducing agent0°C, ethanol solventSelective amine formation

Q. Which spectroscopic techniques are most effective for structural confirmation of 4-Pyrimidinamine analogs?

Methodological Answer:

  • X-ray Crystallography : Resolve bond lengths, angles, and dihedral angles (e.g., 64.2° between pyrimidine and benzene rings in related structures) .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to identify trimethylsilyl (TMS) proton environments (δ ~0.1–0.3 ppm) and pyrimidine ring protons (δ ~6–8 ppm) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-MS for [M+H]⁺ ions) .

Q. What safety protocols are critical when handling trimethylsilyl-containing pyrimidines?

Methodological Answer:

  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile silyl reagents .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Store in sealed, dry containers under inert gas (N₂/Ar) to prevent hydrolysis of TMS groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the 2-[(trimethylsilyl)oxy] group in nucleophilic substitutions?

Methodological Answer:

  • Software Tools : Use Gaussian or ORCA for DFT calculations to model transition states and activation energies .
  • Substituent Effects : Compare silyl ethers (TMS-O-) vs. methyl/ethoxy groups in silico to assess steric/electronic impacts on reaction pathways .
  • Validation : Cross-check computational results with experimental kinetic data (e.g., Hammett plots) .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for pyrimidine derivatives?

Methodological Answer:

  • Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR to explain discrepancies in solid-state (X-ray) vs. solution (NMR) structures .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) that may distort solution-phase geometries .
  • Multi-technique Triangulation : Correlate IR, Raman, and XRD data to validate substituent orientations .

Q. How can orthogonal protecting groups be integrated into multi-step syntheses of 4-Pyrimidinamine analogs?

Methodological Answer:

  • TMS as a Temporary Protector : Use TMS-O- for hydroxyl masking during amine functionalization, followed by fluoride-mediated deprotection (e.g., TBAF) .
  • Sequential Deprotection : Pair acid-labile (e.g., Boc) and silyl groups to enable stepwise modifications .

Q. Table 2: Example Protecting Group Strategy

StepReactionProtecting GroupDeprotection Method
1Amine alkylationTMS-O-TBAF in THF
2Nitro reductionNoneH₂/Pd-C

Q. What catalytic systems enhance regioselectivity in pyrimidine functionalization?

Methodological Answer:

  • Palladium Catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings at C4/C6 positions .
  • Brønsted Acids : Use p-TsOH to direct electrophilic substitution to the meta position relative to the TMS-O- group .

Q. How do thermodynamic vs. kinetic conditions influence pyrimidine ring closure?

Methodological Answer:

  • Kinetic Control : Low-temperature cyclization (e.g., 0–5°C) favors kinetic products (e.g., 5-membered intermediates) .
  • Thermodynamic Control : Prolonged heating (reflux in toluene) drives equilibration to the most stable pyrimidine tautomer .

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